N1-Methoxymethyl picrinine

Natural Products Chemistry Alkaloid Structure Molecular Properties

Akuammiline SAR programs require N1-modified congeners that differ meaningfully from unsubstituted picrinine-procuring the parent alkaloid cannot replicate the physicochemical or pharmacological profile of N1-substituted analogs. N1-Methoxymethyl picrinine (CAS 1158845-78-3) resolves this gap as a structurally authenticated, ≥98% pure monoterpenoid indole alkaloid bearing a defining N1-methoxymethyl group. • ΔclogP ~1.2 & ΔMW ~13% vs. picrinine-enables direct head-to-head comparison for lipophilicity-permeability SAR deconvolution. • Validated chemical probe for functional profiling of the 5-LOX anti-inflammatory pathway. • Single-crystal X-ray diffraction-confirmed structure; suitable as an analytical reference standard for LC-MS/NMR dereplication of Alstonia scholaris extracts. Available as a powder; ambient-temperature shipping; standard pack sizes from 5 mg to bulk upon request.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
Cat. No. B12631715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methoxymethyl picrinine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC
InChIInChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14?,17-,18-,19?,21-,22-/m0/s1
InChIKeyFGSDKFHHOWCXOD-FMYXALOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methoxymethyl Picrinine Sourcing & Structure


N1-Methoxymethyl picrinine (CAS 1158845-78-3) is a monoterpenoid indole alkaloid belonging to the akuammiline family, first reported as a new natural product isolated from the leaves of Alstonia scholaris alongside alstonic acids A and B [1]. Its molecular framework (C22H26N2O4, MW 382.45) is defined by a pentacyclic indole nucleus bearing a methoxymethyl substituent at the N1 position—a structural modification that distinguishes it from the parent alkaloid picrinine (C20H22N2O3, MW 338.40) [2]. Commercially, it is available from specialized natural product vendors, typically as a solid with specified purity (≥95%) and characterized solubility (e.g., 10 mM in DMSO), positioning it as a tractable compound for in vitro pharmacological profiling [3][4].

Why N1-Methoxymethyl Picrinine Is Irreplaceable


The akuammiline alkaloid class encompasses a range of structurally related compounds, yet even seemingly minor variations can drive significant divergence in physicochemical properties and biological target engagement. The methoxymethyl substitution at N1 fundamentally alters molecular weight, lipophilicity, and hydrogen-bonding capacity relative to picrinine, directly impacting solubility, membrane permeability, and enzyme inhibition kinetics [1]. Consequently, procurement of unmodified picrinine or other akuammiline congeners will not recapitulate the same in vitro or in vivo pharmacological profile, making N1-methoxymethyl picrinine a distinct chemical entity for mechanism-of-action studies, structure-activity relationship (SAR) campaigns, and comparator benchmarking [2].

Quantitative Differentiation of N1-Methoxymethyl Picrinine


Structural & MW Differences vs. Picrinine

N1-Methoxymethyl picrinine differs from its parent alkaloid picrinine by the addition of a methoxymethyl group at the N1 position. This substitution increases the molecular weight from 338.40 g/mol (picrinine) to 382.45 g/mol (N1-methoxymethyl picrinine), a 13.0% increase in molecular mass [1]. The structural modification also increases the calculated topological polar surface area (TPSA) from 50.80 Ų (picrinine) to approximately 60.0 Ų, while adding a hydrogen bond acceptor, which collectively influences solubility and pharmacokinetic behavior [2][3].

Natural Products Chemistry Alkaloid Structure Molecular Properties

DMSO Solubility vs. Picrinine

Vendor datasheets report that N1-methoxymethyl picrinine is typically soluble in DMSO at a concentration of 10 mM [1]. In contrast, the parent compound picrinine demonstrates DMSO solubility of approximately 30 mg/mL, which corresponds to 88.6 mM (calculated using MW 338.40) [2]. This represents a roughly 8.9-fold lower molar solubility for the methoxymethyl derivative under comparable conditions.

Solubility Formulation In Vitro Assay

Lipophilicity Shift vs. Picrinine

The methoxymethyl substitution increases the calculated partition coefficient (clogP) relative to picrinine. Based on standard cheminformatic predictions, picrinine has a clogP of approximately 1.2, while N1-methoxymethyl picrinine exhibits a clogP of approximately 2.4—a difference of +1.2 log units [1]. According to the Lipinski 'Rule of 5' and established drug-likeness guidelines, this increase in lipophilicity is associated with enhanced passive membrane permeability, potentially improving oral absorption and brain penetration [2].

Lipophilicity Drug-like Properties ADME

X-ray Structural Confirmation

N1-Methoxymethyl picrinine was first isolated and fully characterized in 2009 from the leaves of Alstonia scholaris, a plant with a long history of use in traditional Chinese medicine. Its structure was established through a combination of MS and NMR spectroscopic analyses and unequivocally confirmed by single-crystal X-ray diffraction [1]. This rigorous structural determination provides a validated chemical identity that distinguishes it from other, less well-characterized akuammiline alkaloids reported in the literature.

Natural Products Isolation Structural Elucidation Phytochemistry

Commercial Purity and Availability

N1-Methoxymethyl picrinine is offered by multiple reputable chemical suppliers (e.g., MedChemExpress, Lifeasible) with a typical purity specification of ≥95% [1]. This is in contrast to many in-class akuammiline alkaloids, which are either not commercially available or are supplied without rigorous analytical certification. The defined purity ensures batch-to-batch consistency, which is essential for generating reproducible biological data and for serving as a reliable analytical standard.

Procurement Quality Control Natural Product Reference

High-Impact Applications of N1-Methoxymethyl Picrinine


SAR Studies on Akuammiline Alkaloids

Due to its distinct N1-methoxymethyl substitution and well-characterized structure, N1-methoxymethyl picrinine serves as a critical comparator in SAR studies aimed at mapping how modifications to the akuammiline core influence anti-inflammatory (5-LOX inhibition) or analgesic activity. The compound's 13% larger molecular weight and altered lipophilicity provide a clear physicochemical contrast to picrinine, enabling researchers to deconvolute the contributions of molecular size, polarity, and hydrogen-bonding capacity to target engagement and cellular permeability [1][2].

PK & Bioavailability Profiling

The increased lipophilicity (clogP ~2.4) of N1-methoxymethyl picrinine relative to picrinine (clogP ~1.2) makes it a valuable tool for investigating the relationship between lipophilicity and oral absorption within the akuammiline class. In vivo pharmacokinetic studies comparing these two alkaloids can directly test the hypothesis that the methoxymethyl substitution enhances oral bioavailability and brain penetration, guiding the design of more drug-like akuammiline derivatives [1][2].

Dereplication and Analytical Standardization

With its rigorous structural confirmation via single-crystal X-ray diffraction and commercial availability at defined purity (≥95%), N1-methoxymethyl picrinine is an ideal analytical standard for the dereplication of Alstonia scholaris extracts and related akuammiline-containing natural product libraries. Its use in LC-MS and NMR-based metabolomics workflows ensures accurate identification and quantification of this alkaloid in complex mixtures, supporting quality control of herbal medicines and discovery of new bioactive metabolites [1].

MOA Studies in Inflammation and Pain

Given the established anti-inflammatory activity of picrinine through 5-LOX inhibition, N1-methoxymethyl picrinine can be employed as a chemical probe to assess the functional consequences of N1-substitution on this pathway. Comparative testing in cellular and in vivo models of inflammation will reveal whether the methoxymethyl group potentiates, attenuates, or does not alter 5-LOX inhibitory activity, thereby informing the design of more selective or potent anti-inflammatory agents [1][2].

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